N-棕榈酰牛磺酸

描述

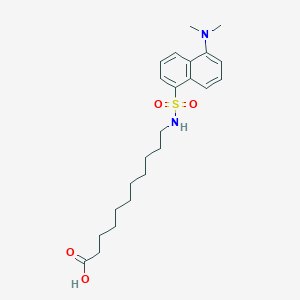

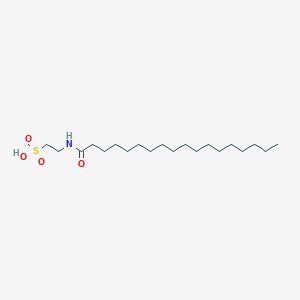

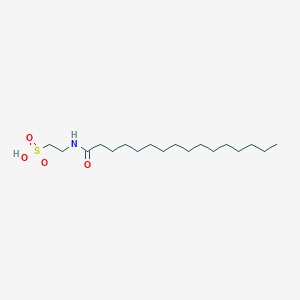

N-Palmitoyl Taurine is a compound derived from taurine, a semi-essential amino acid found in the human body and various living creatures. Taurine plays a role in several physiological functions, but N-Palmitoyl Taurine specifically, has unique properties and applications in various fields.

Synthesis Analysis

Taurine can be synthesized using green bio-organic catalysts under environmentally friendly conditions. The Knoevenagel reaction between aldehydes and malononitrile, catalyzed by taurine, is one such method (Shirini & Daneshvar, 2016). Additionally, N-Protected 1-Substituted and 1,2-Disubstituted Taurines, which are important sulfur analogs of amino acids, have been synthesized from olefins and epoxides using N-benzyloxycarbonylamino alcohol thioacetates as key intermediates (Xu & Xu, 2004).

Molecular Structure Analysis

Taurine, as the base molecule, is a β-amino acid that does not form part of proteins or nucleic acids. It contains a unique structure involving a sulfonic acid group, which influences its physiological functions. Taurine derivatives like N-Palmitoyl Taurine may have variations in their structure to cater to specific biochemical needs.

Chemical Reactions and Properties

Taurine is involved in reactions such as bile acid formation, modulation of calcium flux, and conjugation reactions. It can react with hypochlorous acid in leucocytes to form N-chlorotaurine. These chemical properties are essential in understanding how N-Palmitoyl Taurine might behave in biological systems (Hansen, 2001).

科学研究应用

抗抽搐、抗酒精和抗癌剂:牛磺酸类似物,包括N-棕榈酰牛磺酸,具有作为抗抽搐、抗酒精和抗癌剂的潜力(Gupta, Win, & Bittner, 2005)。

预防炎症性损伤:牛磺氯胺,一种与牛磺酸相关的化合物,已被发现通过抑制特定信号通路保护细胞免受炎症性损伤(Kim & Kim, 2005)。

肥胖和代谢健康:牛磺补充物,结合营养指导,已观察到能够增加肥胖女性的脂联素水平,降低炎症和脂质过氧化标志(Rosa et al., 2014)。

大脑发育:牛磺在大脑发育中发挥重要作用,包括神经元增殖、干细胞增殖和分化,表明其在临床应用中直接改善大脑发育的潜力(Li, Gao, & Liu, 2017)。

线粒体健康:牛磺补充可以保护免受与线粒体缺陷相关的病理,如衰老、线粒体疾病、代谢综合征、癌症、心血管疾病和神经系统疾病(Jong, Sandal, & Schaffer, 2021)。

抗肥胖效果:已证明牛磺能够缓解高脂饮食诱导的肥胖,改善胰岛素敏感性,并增加小鼠的能量消耗和适应性热产生(Guo et al., 2019)。

糖尿病:牛磺具有细胞保护作用,对抗1型和2型糖尿病及其并发症有益(Sirdah, 2015)。

神经系统疾病:牛磺对各种神经系统疾病如神经退行性疾病、中风、癫痫和糖尿病性神经病变具有潜在的改善作用,并在神经发育障碍中发挥治疗作用(Jakaria et al., 2019)。

预防肝脂肪变性:牛磺通过刺激抗氧化水平、促进肝氧化和抑制脂质合成来保护免受高脂饮食诱导的肝脂肪变性(Morsy et al., 2020)。

安全和危害

属性

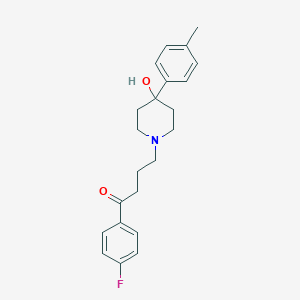

IUPAC Name |

2-(hexadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17-24(21,22)23/h2-17H2,1H3,(H,19,20)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDJCYFKKSLKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561075 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Palmitoyl Taurine | |

CAS RN |

83982-06-3 | |

| Record name | 2-(Hexadecanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)